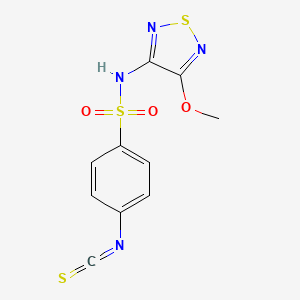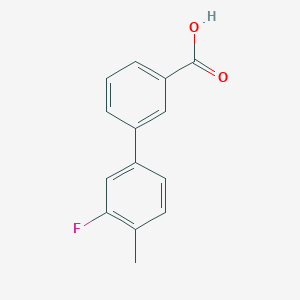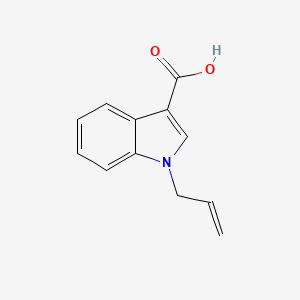
1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid
Overview
Description
1-(Prop-2-en-1-yl)-1H-indole-3-carboxylic acid, also known as indole-3-propionate (IPA), is an important organic compound found in nature. IPA is an aromatic compound that is found in plants, bacteria, and fungi, and is a key intermediate in the biosynthesis of various indole-containing compounds. It is known to have a wide range of biological activities, and is used in pharmaceutical and biotechnological applications.
Scientific Research Applications
Antimicrobial Applications : Indole-2-carboxylic acid derivatives, closely related to 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, have been synthesized and shown to possess significant antibacterial and moderate antifungal activities. These compounds have potential therapeutic applications due to their antimicrobial properties (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).
Molecular Structure and Interactions : Studies on compounds like 2-amino-3-(1H-indol-3-yl)propionic acid, which share structural similarities with 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, reveal intricate molecular interactions. These studies contribute to understanding the chemical bonding and structural properties of indole derivatives (Di, 2010).
Neuropharmacological Research : Some indole-2-carboxylic acid derivatives have been identified as potent selective antagonists of the glycine site of the NMDA receptor. This discovery highlights the potential of these compounds in neuropharmacological research and drug development for neurological disorders (Baron et al., 2005).
Chemical Synthesis and Reactivity : Research on the reactivity and synthesis of indole carboxylic acid/amide compounds, including studies on [4 + 3]-annulation and carboxylate/amide migration, contributes to the broader understanding of chemical reactivity patterns in indole derivatives. This knowledge is valuable for the synthesis of novel compounds (Selvaraj, Debnath, & Swamy, 2019).
Stability and Functional Group Reactivity : Studies on indole-2-carboxylic acid and its derivatives have shown that they are more stable than usual indoles towards acid and oxidation conditions. This stability, combined with their reactivity at the 3-position, makes them useful in various synthetic applications (Murakami, 1987).
Biological and Pharmaceutical Applications : The synthesis and evaluation of 3-substituted acylindoles, which can be transformed into functionally diverse indole derivatives, indicate the potential of indole carboxylic acids in biological and pharmaceutical applications. These compounds could be precursors for various therapeutically relevant molecules (Abdel-Motaleb, Makhloof, Ibrahim, & Elnagdi, 2007).
properties
IUPAC Name |
1-prop-2-enylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h2-6,8H,1,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNSQJYXCXGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



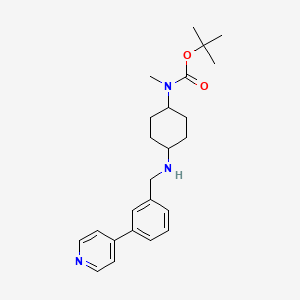
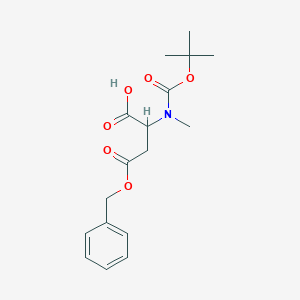
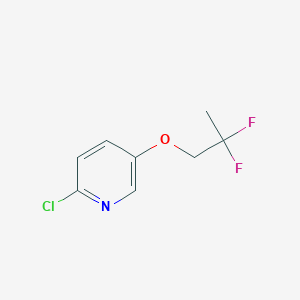
![8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B1532646.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)

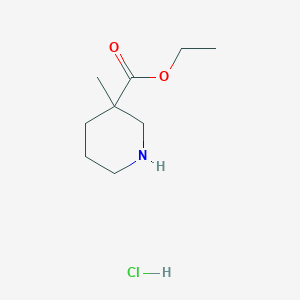

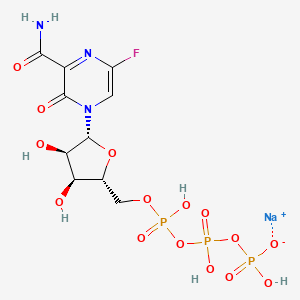
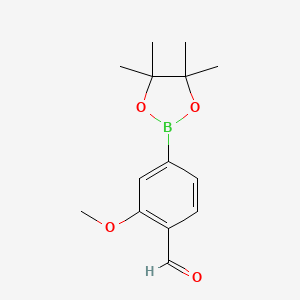
![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)
![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
